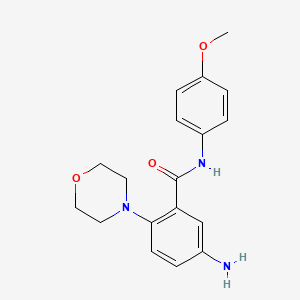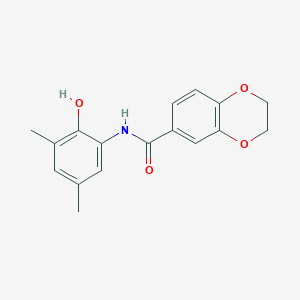
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide, also known as CMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CMA belongs to the class of N-arylacetamides and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters, including GABA and glutamate. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to decrease the activity of COX-2. This compound has also been shown to modulate the activity of various neurotransmitters, including GABA and glutamate, and to possess anticonvulsant and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess various therapeutic properties, making it a potential candidate for drug development. However, this compound also has some limitations for lab experiments. It is relatively unstable and can degrade over time, making it difficult to store and transport. In addition, this compound has not been extensively studied in clinical trials, and its safety and efficacy have not been fully established.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide. One potential direction is the development of new derivatives of this compound with improved stability and efficacy. Another potential direction is the investigation of the potential use of this compound in the treatment of neurological disorders, such as epilepsy and neuropathic pain. Further studies are also needed to establish the safety and efficacy of this compound in clinical trials and to investigate its potential use as a new antibiotic.
Synthesemethoden
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide can be synthesized using various methods, including the Friedel-Crafts acylation reaction, the Ullmann reaction, and the Suzuki-Miyaura cross-coupling reaction. The most commonly used method for the synthesis of this compound is the Friedel-Crafts acylation reaction. This method involves the reaction of 4-chloro-2-methylbenzoic acid with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as epilepsy and neuropathic pain. In addition, this compound has been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-9-13(17)7-8-14(11)18-16(19)10-12-5-3-4-6-15(12)20-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSURVWFSFQAFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5783248.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5783260.png)

![methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate](/img/structure/B5783273.png)




![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)




